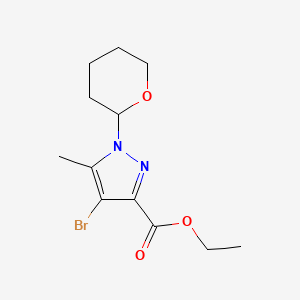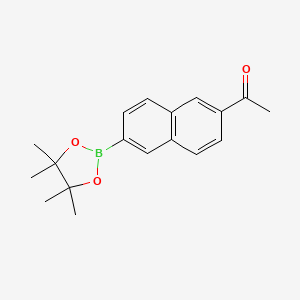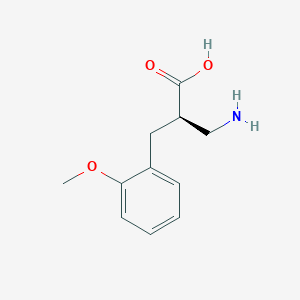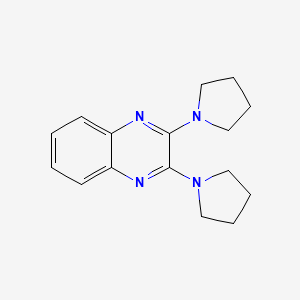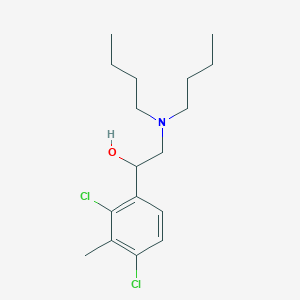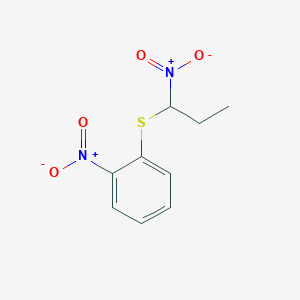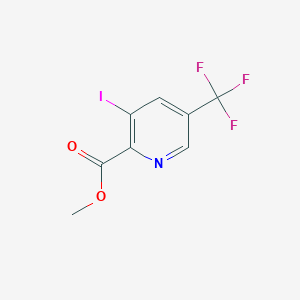
Methyl 3-iodo-5-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-5-(trifluoromethyl)picolinate is an organic compound with the molecular formula C8H5F3INO2 It is a derivative of picolinic acid, featuring an iodine atom and a trifluoromethyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-5-(trifluoromethyl)picolinate typically involves the iodination of a precursor compound. One common method is the lithiation of a suitable precursor followed by iodination. For example, the lithiation of 3-(trifluoromethyl)picolinic acid methyl ester can be achieved using a strong base like n-butyllithium, followed by the addition of iodine to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure high yield and purity, as well as the use of continuous flow reactors to control reaction conditions more precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-5-(trifluoromethyl)picolinate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as amino or thiol derivatives.
Coupling Reactions: Products include biaryl compounds formed by coupling with aryl boronic acids.
Applications De Recherche Scientifique
Methyl 3-iodo-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with improved efficacy and safety profiles.
Industry: It can be used in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-5-(trifluoromethyl)picolinate depends on its application. In chemical reactions, the iodine atom and trifluoromethyl group influence the reactivity and selectivity of the compound. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of derivatives, making them more effective in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-fluoro-5-(trifluoromethyl)picolinate: Similar structure but with a fluorine atom instead of iodine.
Methyl 3-(trifluoromethyl)picolinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Uniqueness
Methyl 3-iodo-5-(trifluoromethyl)picolinate is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct reactivity and properties. The iodine atom allows for versatile substitution reactions, while the trifluoromethyl group enhances stability and lipophilicity, making it valuable in the synthesis of complex molecules and potential pharmaceuticals.
Propriétés
Formule moléculaire |
C8H5F3INO2 |
|---|---|
Poids moléculaire |
331.03 g/mol |
Nom IUPAC |
methyl 3-iodo-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H5F3INO2/c1-15-7(14)6-5(12)2-4(3-13-6)8(9,10)11/h2-3H,1H3 |
Clé InChI |
DVLGIPFNEDGLOQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=N1)C(F)(F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[bis(2-chloroethyl)amino]ethyl]-1H-benzimidazol-2-one](/img/structure/B13986944.png)
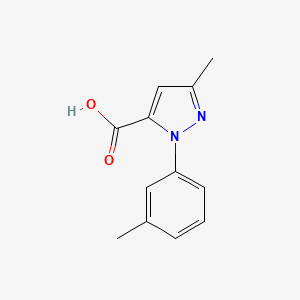



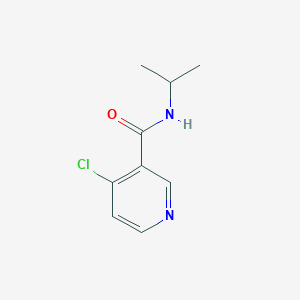
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
